molecular formula C24H21FN2O5 B6514627 1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-36-3

1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514627
CAS No.: 892266-36-3
M. Wt: 436.4 g/mol
InChI Key: JYVKTBWZHSRDCM-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinazoline derivative. Tetrahydroquinazolines are a type of organic compound with a fused two-ring system, consisting of a benzene ring and a quinazoline ring . The presence of fluorophenyl and trimethoxyphenyl groups could potentially give this compound unique properties, but without specific studies or data, it’s hard to predict the exact characteristics of this compound.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a tetrahydroquinazoline core, which is a bicyclic system containing a benzene ring fused to a quinazoline ring. It also contains a fluorophenyl group and a trimethoxyphenyl group attached to the quinazoline ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the other reactants present. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the amine group could participate in reactions like acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like the presence of the fluorine atom and the methoxy groups could influence properties like polarity, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make definitive statements about these aspects .

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVKTBWZHSRDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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